molecular formula C19H20N2O3 B2601249 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide CAS No. 2093514-59-9

2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide

Cat. No. B2601249
CAS RN: 2093514-59-9
M. Wt: 324.38
InChI Key: IASVSLRFQPVXDU-UHFFFAOYSA-N
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Description

2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is a chemical compound that belongs to the class of azetidinones. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. The compound has been found to inhibit the activity of certain enzymes and receptors, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been found to modulate neurotransmitter levels in the brain, leading to its potential use as an anti-anxiety and anti-depressant agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is its potential therapeutic applications. The compound has been found to exhibit promising activity against various diseases, making it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide. One of the potential areas of research is the development of novel analogs of this compound with improved solubility and bioavailability. Another area of research is the study of the compound's potential use as an anti-anxiety and anti-depressant agent. Additionally, the compound's potential use as an anti-inflammatory and anti-bacterial agent can also be further explored. Finally, the compound's potential use in combination with other drugs for the treatment of various diseases can also be studied.

Synthesis Methods

The synthesis of 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide involves the reaction of 3-(methoxymethyl)benzaldehyde with 2-oxo-1-phenylazetidine-3-acetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and acetylation, to yield the final product.

Scientific Research Applications

2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising activity against various diseases, including cancer, inflammation, and bacterial infections. The compound has also been studied for its potential use as an anti-anxiety and anti-depressant agent.

properties

IUPAC Name

2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-13-15-7-5-6-14(10-15)11-18(22)20-17-12-21(19(17)23)16-8-3-2-4-9-16/h2-10,17H,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASVSLRFQPVXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=C1)CC(=O)NC2CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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